N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide
Overview
Description
N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide is a complex organic compound with the molecular formula C21H17N3O2S It is known for its unique structure, which includes a thieno[2,3-d]pyrimidine core linked to a phenylacetamide group
Mechanism of Action
Target of Action
The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound interacts with EGFR, likely inhibiting its kinase activity . This inhibition prevents the autophosphorylation of the receptor, resulting in decreased signal transduction and ultimately leading to an anti-proliferative effect in the cells. By inhibiting the receptor’s kinase activity, the compound prevents the activation of the downstream pro-survival signaling pathways, thereby exerting its anti-cancer effects.
Biochemical Pathways
The compound’s interaction with EGFR affects several downstream biochemical pathways. One of the key pathways is the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular functions, including proliferation, migration, and anti-apoptotic survival. By inhibiting EGFR, the compound reduces the activation of this pathway, which can lead to reduced proliferation and increased apoptosis in cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on its inhibition of EGFR and the subsequent decrease in pro-survival signaling. This can result in decreased proliferation and increased apoptosis in cancer cells, thereby inhibiting tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, which is then functionalized with a 4-methylphenyl group. This intermediate is further reacted with 4-hydroxyphenylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow synthesis and automated reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions mentioned above are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with new substituents .
Scientific Research Applications
N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide include:
- {[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetic acid
- 4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride
- 3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride .
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
N-[4-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-3-5-15(6-4-13)18-11-27-21-19(18)20(22-12-23-21)26-17-9-7-16(8-10-17)24-14(2)25/h3-12H,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUCGEOCFJCKFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=C(C=C4)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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